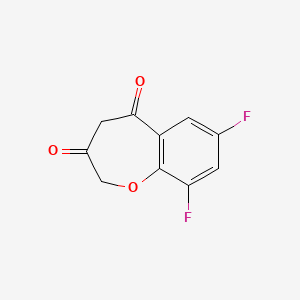
7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione is a fluorinated heterocyclic compound. This compound is characterized by its unique structure, which includes a benzoxepine ring system with two fluorine atoms at the 7th and 9th positions. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated benzaldehyde with a suitable amine, followed by cyclization using a dehydrating agent. The reaction conditions often require an inert atmosphere and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxepine derivatives.
Wissenschaftliche Forschungsanwendungen
7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Comparison: 7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with single fluorine atoms or other substituents, this compound may exhibit enhanced stability, increased lipophilicity, and improved binding interactions with biological targets.
Eigenschaften
Molekularformel |
C10H6F2O3 |
|---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
7,9-difluoro-1-benzoxepine-3,5-dione |
InChI |
InChI=1S/C10H6F2O3/c11-5-1-7-9(14)3-6(13)4-15-10(7)8(12)2-5/h1-2H,3-4H2 |
InChI-Schlüssel |
RDFQMIVBUTVKAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)COC2=C(C1=O)C=C(C=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
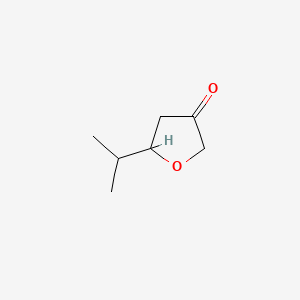
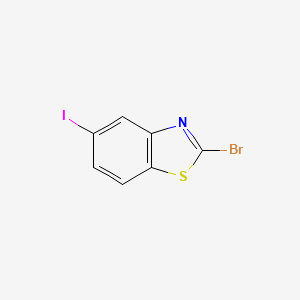
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
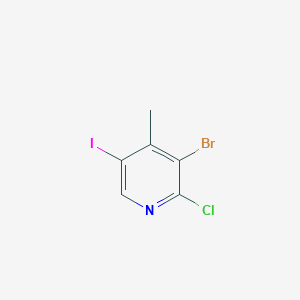
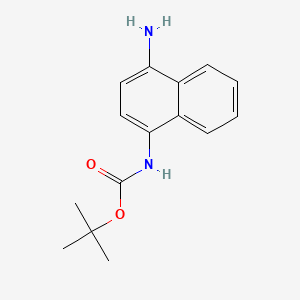

![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)

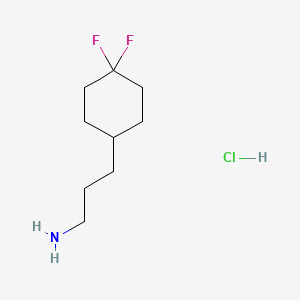

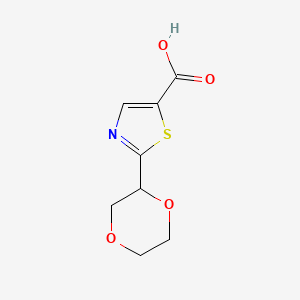
![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)
